Adipoyl-L-carnitine-d3
Description
Overview of L-Carnitine and Acylcarnitine Biology
Fundamental Role of Carnitine in Fatty Acid Transport and Mitochondrial Bioenergetics
L-carnitine is a vital, hydrophilic quaternary amine compound essential for energy metabolism. nih.govscielo.br Its most well-documented function is to facilitate the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP. nih.govwikipedia.orgresearchgate.net This transport mechanism is known as the carnitine shuttle. nih.govmhmedical.com
The process begins when long-chain fatty acids are activated to their coenzyme A (CoA) esters, forming long-chain acyl-CoAs in the cytoplasm. khanacademy.org However, the inner mitochondrial membrane is impermeable to these large molecules. nih.govmhmedical.com Carnitine palmitoyltransferase I (CPT1), an enzyme on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming an acylcarnitine ester. nih.govkhanacademy.org This acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.govmhmedical.com Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner surface of the inner mitochondrial membrane, converts the acylcarnitine back to acyl-CoA and releases free carnitine. nih.govkhanacademy.org The regenerated acyl-CoA is then available for β-oxidation, while the free carnitine is shuttled back to the cytoplasm by CACT to be reused. mhmedical.com This shuttle is critical in tissues that rely heavily on fatty acids for energy, such as cardiac and skeletal muscle. wikipedia.orgnih.gov
Table 1: Key Components of the Carnitine Shuttle
| Component | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoAs to acylcarnitines. khanacademy.org |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix and free carnitine out. nih.gov |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitines back into acyl-CoAs within the mitochondrial matrix. khanacademy.org |
Classification and Biological Significance of Acylcarnitines
Acylcarnitines are esters formed from the conjugation of L-carnitine with acyl-CoAs. bevital.no The endogenous carnitine pool consists of free L-carnitine and a variety of these acylcarnitine esters. nih.gov They are broadly classified based on the length of the carbon chain of the attached acyl group:
Short-chain acylcarnitines (SCACs): Acyl groups with 2 to 5 carbons (C2-C5). hmdb.ca
Medium-chain acylcarnitines (MCACs): Acyl groups with 6 to 13 carbons (C6-C13). hmdb.ca
Long-chain acylcarnitines (LCACs): Acyl groups with 14 to 21 carbons (C14-C21). hmdb.ca
Beyond their role in fatty acid transport, acylcarnitines are crucial for modulating the intracellular ratio of free Coenzyme A to acyl-CoA and for removing excess or abnormal acyl groups from the mitochondria. bevital.nonih.gov This detoxification role is vital, as the accumulation of certain acyl-CoA intermediates can be toxic. metwarebio.com Consequently, the profile of acylcarnitines in blood and other tissues serves as a powerful diagnostic biomarker for various inborn errors of metabolism. metwarebio.comcocukmetabolizma.com Abnormal concentrations of specific acylcarnitines can indicate a blockage in a metabolic pathway, such as a deficiency in a specific acyl-CoA dehydrogenase enzyme. metwarebio.comavantiresearch.com This makes acylcarnitine profiling a cornerstone of newborn screening programs worldwide. sigmaaldrich.comcocukmetabolizma.com
Specific Context of Dicarboxylic Acylcarnitines (e.g., Adipoyl-L-carnitine) in Lipid Metabolism
Dicarboxylic acylcarnitines are a specific class of acylcarnitines where the acyl chain has a carboxyl group at both ends. nih.gov These metabolites are not typically formed in large quantities during normal fatty acid metabolism. Their production increases when the primary pathway of mitochondrial β-oxidation is impaired. metwarebio.com Under such conditions, fatty acids can be shunted into an alternative pathway in the endoplasmic reticulum known as omega (ω)-oxidation, which produces dicarboxylic acids. mdpi.com These dicarboxylic acids are then catabolized in peroxisomes and mitochondria. nih.gov
Adipoyl-L-carnitine (also known as C6-DC) is a medium-chain dicarboxylic acylcarnitine derived from adipic acid. nih.gov Elevated levels of dicarboxylic acylcarnitines, including Adipoyl-L-carnitine, can be a key biomarker for certain metabolic disorders. metwarebio.com For example, their accumulation is observed in patients with peroxisome biogenesis disorders (PBD) and defects in the β-oxidation of medium-chain fatty acids. nih.gov Therefore, the accurate measurement of Adipoyl-L-carnitine in biological fluids is diagnostically significant for identifying these conditions.
Table 2: Classification of Acylcarnitines
| Classification | Carbon Chain Length | Examples | Biological Significance |
|---|---|---|---|
| Short-Chain (SCAC) | C2-C5 | Acetylcarnitine (C2), Propionylcarnitine (C3) | Reflects glucose and amino acid metabolism. bevital.no |
| Medium-Chain (MCAC) | C6-C13 | Octanoylcarnitine (C8), Decanoylcarnitine (C10) | Markers for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. metwarebio.com |
| Long-Chain (LCAC) | C14-C21 | Palmitoylcarnitine (C16), Stearoylcarnitine (C18) | Markers for long-chain fatty acid oxidation disorders (e.g., CPT2 deficiency). mdpi.com |
| Dicarboxylic (DC) | Variable | Adipoylcarnitine (C6-DC), Glutarylcarnitine (C5-DC) | Markers for peroxisomal disorders and defects in ω-oxidation. nih.govmdpi.com |
Rationale for Stable Isotope Labeling in Metabolomics and Tracer Studies
Principles of Stable Isotope Dilution Mass Spectrometry for Quantitative Analysis
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for the accurate and precise quantification of metabolites in complex biological matrices. tum.de The method relies on using a stable isotope-labeled version of the analyte of interest as an internal standard. isolife.nl This standard, such as Adipoyl-L-carnitine-d3, is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). tum.denih.gov
A known amount of the labeled internal standard is added to the biological sample at the very beginning of the sample preparation process. tum.de Because the standard and the analyte have nearly identical chemical and physical properties, any loss of material during extraction, purification, or derivatization steps will affect both compounds equally. isolife.nl During mass spectrometric analysis, the instrument detects and measures the signal intensities of both the unlabeled (endogenous) analyte and the labeled internal standard. The concentration of the endogenous analyte is then calculated based on the ratio of its signal to the signal of the known amount of added standard. tum.de This ratiometric measurement effectively corrects for sample loss and compensates for matrix effects (enhancement or suppression of ionization), leading to highly reliable and reproducible quantitative results. tum.deisolife.nl
Advantages of Deuterium (B1214612) Labeling (e.g., -d3) in Biological Systems
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used for labeling compounds in metabolic research and drug development. metsol.com The replacement of hydrogen with deuterium, a process known as deuteration, offers several key advantages:
Safety: As a stable isotope, deuterium is non-radioactive, making it safe for use in human studies without the need for special handling precautions. metsol.comnih.gov
Minimal Perturbation: The substitution of hydrogen with deuterium is a very subtle structural modification. It does not significantly alter the size, shape, or chemical properties of the molecule, ensuring that the labeled compound behaves almost identically to its non-labeled counterpart in biological systems. nih.gov
Distinct Mass Shift: The addition of one or more deuterium atoms creates a clear and predictable mass difference that is easily resolved by modern mass spectrometers. nih.gov A "-d3" label, for instance, increases the mass of the molecule by approximately three daltons, providing a clean separation from the natural isotopic peaks of the unlabeled analyte. sigmaaldrich.com
Kinetic Isotope Effect (KIE): While often a minimal change, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow the rate of reactions that involve breaking this bond. This "Kinetic Isotope Effect" can be exploited in drug development to slow down metabolic degradation at specific sites in a molecule, potentially improving its pharmacokinetic profile. nih.govresearchgate.net For its use as an internal standard in SID-MS, the labeling is typically placed on a part of the molecule that is not metabolically active to avoid differential metabolism between the standard and the analyte.
The use of this compound as an internal standard leverages these advantages to provide researchers and clinicians with a robust tool for the accurate quantification of its endogenous counterpart, aiding in the study and diagnosis of critical metabolic diseases. sigmaaldrich.comsigmaaldrich.com
Table 3: Properties of this compound
| Property | Value |
|---|---|
| Compound Name | Adipoyl-L-carnitine-(N-methyl-d3) |
| Empirical Formula (Free Acid) | C₁₃D₃H₂₀NO₆ |
| Molecular Weight (Free Acid Basis) | 292.34 |
| Labeling | Deuterium (d3) on the N-methyl group |
| Primary Application | Internal standard for clinical testing and metabolic research via mass spectrometry. sigmaaldrich.comsigmaaldrich.com |
Research Significance of this compound as a Standard and Tracer
The significance of this compound in research is primarily centered on its utility as a stable isotope-labeled internal standard and a metabolic tracer, particularly in studies employing mass spectrometry.
As an internal standard , this compound is crucial for the accurate quantification of its unlabeled counterpart, Adipoyl-L-carnitine, and other related dicarboxylic acylcarnitines in biological samples. sigmaaldrich.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a cornerstone of modern metabolomics, variations in sample preparation and instrument response can introduce significant errors. sigmaaldrich.com By adding a known amount of this compound to a sample, researchers can normalize the data, correcting for these variations. This is because the labeled standard behaves almost identically to the endogenous analyte throughout the extraction, chromatography, and ionization processes. The mass spectrometer, however, can distinguish between the two due to the mass difference imparted by the deuterium atoms. This stable isotope dilution method is considered the gold standard for quantitative bioanalysis, providing the necessary precision and accuracy for clinical and research applications. sigmaaldrich.com
The use of deuterated acylcarnitines as internal standards is a well-established practice for the diagnosis of various inborn errors of metabolism. kyoto-u.ac.jp For instance, the analysis of acylcarnitine profiles in plasma or dried blood spots is a key component of newborn screening programs, allowing for the early detection of numerous metabolic disorders. sigmaaldrich.com The accuracy afforded by using labeled internal standards like this compound is paramount in these diagnostic settings.
As a tracer , this compound can be introduced into a biological system, such as cell cultures or animal models, to track the metabolic fate of dicarboxylic acylcarnitines. By following the appearance of the deuterium label in downstream metabolites, researchers can elucidate metabolic pathways, measure metabolic flux, and identify potential enzymatic defects. While specific published research detailing the use of this compound as a tracer is not as prevalent as its use as a standard, the principles of stable isotope tracing are widely applied in metabolic research. For example, in a study investigating mammalian developmental pausing, various carnitine-coupled fatty acids, including Adipoyl-L-carnitine, were supplemented in culture media to assess their effects. Although this particular study did not focus on tracing the metabolic fate of the adipoyl moiety, it highlights the type of research where a labeled version like this compound could provide valuable insights into the underlying metabolic reprogramming.
The study of dicarboxylic acylcarnitines is particularly important as their accumulation can be indicative of defects in mitochondrial fatty acid β-oxidation or peroxisomal function. sigmaaldrich.com Therefore, the ability to accurately quantify and trace these molecules using tools like this compound is essential for advancing our understanding of these critical metabolic processes and their role in health and disease.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H20D3NO6 |
| Molecular Weight | 292.34 g/mol (as free acid) |
| Form | Typically supplied as a lithium salt, trifluoroacetate (B77799) salt, or hydrochloride salt |
| Isotopic Purity | Commonly ≥98% |
Table 2: Applications of this compound in Research
| Application | Description |
| Internal Standard | Used for accurate quantification of adipoyl-L-carnitine and other dicarboxylic acylcarnitines in biological matrices (e.g., plasma, urine, tissues) via mass spectrometry. |
| Metabolic Tracer | Potential for use in studies to trace the metabolic pathways of dicarboxylic acids and investigate disorders of fatty acid oxidation. |
| Newborn Screening | Integral to the development and validation of assays for the detection of inborn errors of metabolism. |
| Clinical Chemistry | Employed in the development of diagnostic tests for monitoring metabolic diseases. |
Properties
Molecular Formula |
C₁₃H₂₀D₃NO₆ |
|---|---|
Molecular Weight |
292.34 |
Synonyms |
(R)-3-Carboxy-2-[(5-carboxy-1-oxopentyl)oxy]-N,N,N-trimethyl-d3-1-propanaminium Inner Salt; (R)-3-((5-Carboxypentanoyl)oxy)-4-(trimethyl-d3-ammonio)butanoate |
Origin of Product |
United States |
Synthesis and Isotopic Derivatization of Adipoyl L Carnitine D3 for Research Applications
Chemical Synthesis Routes for Deuterium-Labeled L-Carnitine Precursors
The synthesis of Adipoyl-L-carnitine-d3 originates with the preparation of a deuterium-labeled L-carnitine precursor. The most common labeling position for this and similar acylcarnitine standards is on the N-trimethyl group, creating an (N-methyl-d3) moiety.
The primary strategy involves introducing the deuterium (B1214612) label during the synthesis of L-carnitine itself. L-carnitine is a quaternary ammonium (B1175870) compound derived from lysine. researchgate.net Its synthesis can be adapted to incorporate deuterium by using isotopically labeled reagents. For an N-methyl-d3 label, a common method is to use a deuterated methylating agent, such as d3-methyl iodide, in the final quaternization step of the synthesis. This ensures the stable incorporation of three deuterium atoms.
Broader strategies for deuteration exist, including hydrogen-deuterium exchange reactions. researchgate.net These methods can be catalyzed by various metals like palladium, ruthenium, or iridium and use heavy water (D₂O) as the deuterium source. nih.gov However, for targeted labeling of the N-methyl groups with high efficiency and specificity, synthesis from an appropriate labeled precursor is the more conventional and controlled route. researchgate.net
Derivatization Strategies for Adipoyl Moiety Attachment and Isotopic Incorporation
With the deuterium-labeled precursor, L-carnitine-(N-methyl-d3), in hand, the next step is the attachment of the adipoyl group. The isotopic incorporation of the d3-label is already present in the starting L-carnitine molecule. The derivatization process involves forming an ester bond between the hydroxyl group of the L-carnitine precursor and one of the two carboxylic acid groups of adipic acid.
This esterification is typically achieved by activating the carboxylic acid of the adipoyl moiety to make it more reactive. This can be done by converting adipic acid to a more reactive derivative, such as adipoyl chloride or by using coupling agents common in organic synthesis. The activated adipoyl compound is then reacted with L-carnitine-(N-methyl-d3). The reaction is carefully controlled to favor mono-acylation, attaching a single L-carnitine-(N-methyl-d3) molecule to the six-carbon dicarboxylic acid chain. This strategy is a common theme in the synthesis of various acylcarnitines for their use as analytical standards. avantiresearch.comcaymanchem.com
Characterization of Synthetic this compound Purity and Isotopic Enrichment
After synthesis, the resulting this compound must be rigorously characterized to confirm its identity, chemical purity, and the extent of isotopic labeling. Several analytical techniques are employed for this purpose. ckgas.com
Chemical Purity Analysis:
High-Performance Liquid Chromatography (HPLC): This is a primary technique used to assess the chemical purity of the final product. ckgas.com Commercially available analytical standards of this compound often report a purity of ≥95% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the molecule and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference material. ckgas.com
Isotopic Enrichment Analysis:
Mass Spectrometry (MS): LC-MS is a definitive technique for verifying the incorporation of deuterium atoms by observing the expected mass shift compared to the unlabeled analog. ckgas.com It is also the primary method for quantifying the isotopic enrichment, which for analytical standards is typically very high.
NMR Spectroscopy: Both ¹H and ²H NMR can be utilized to confirm the location and extent of deuterium incorporation. nih.gov
Commercial standards of this compound and similar labeled acylcarnitines consistently report a high degree of isotopic enrichment, often ≥99%. sigmaaldrich.comcaymanchem.comcaymanchem.comcaymanchem.com
Table 1: Analytical Specifications for this compound
| Parameter | Typical Specification | Analytical Method |
|---|---|---|
| Chemical Formula | C₁₃D₃H₂₀NO₆ | Mass Spectrometry |
| Molecular Weight (Free Acid) | 292.34 g/mol | Mass Spectrometry |
| Chemical Purity | ≥95.0% | HPLC |
| Isotopic Enrichment | ≥99.0% | Mass Spectrometry |
| Optical Activity [α]/D | -20.0±2.0°, c = 0.1 in H₂O | Polarimetry |
Production and Availability of this compound as an Analytical Standard
This compound is not a bulk chemical but is produced by specialized manufacturers that synthesize stable isotope-labeled compounds for research purposes. fishersci.comavantorsciences.com It is commercially available as a high-purity analytical standard, often in small quantities (e.g., milligrams). sigmaaldrich.comfishersci.com
The primary application of this compound is as an internal standard for the quantification of its unlabeled, endogenous counterpart in biological samples. caymanchem.comcaymanchem.comcaymanchem.com In analytical methods like liquid chromatography-mass spectrometry (LC-MS), a known amount of the stable isotope-labeled standard is added to a sample. Because it is chemically identical to the analyte of interest but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
These standards are produced under rigorous quality control, with detailed Certificates of Analysis provided to the end-user, confirming identity, purity, concentration, and isotopic enrichment. ckgas.com
Advanced Analytical Methodologies Utilizing Adipoyl L Carnitine D3
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adipoyl-L-carnitine-d3 Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of acylcarnitines, offering high sensitivity and specificity. In these methods, this compound is added to samples as an internal standard to enable accurate quantification of adipoylcarnitine and other related dicarboxylic acylcarnitines.
Optimization of Chromatographic Separation for Acylcarnitine Isomers
A significant challenge in acylcarnitine analysis is the presence of numerous isomers (compounds with the same mass but different structures) and isobars (different compounds with nearly identical masses). Standard flow-injection analysis cannot distinguish these, necessitating chromatographic separation prior to mass spectrometric detection. nih.govrestek.com
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to resolve these structurally similar molecules. nih.gov The separation is typically achieved using reversed-phase columns, such as a C18 column. researchgate.net A gradient elution with a mobile phase consisting of water and an organic solvent (commonly acetonitrile or methanol) containing additives like formic acid or ammonium (B1175870) acetate is used to effectively separate the acylcarnitines based on the length and structure of their acyl chains. nih.govresearchgate.net The inclusion of an ion-pairing agent can further improve peak shape and separation. nih.gov this compound co-elutes with its unlabeled counterpart, allowing for reliable quantification across the chromatographic peak.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.2 - 0.5 mL/min |
| Run Time | 9 - 22 minutes nih.govrestek.com |
Application of Multiple Reaction Monitoring (MRM) and Precursor Ion Scanning Techniques
Tandem mass spectrometry (MS/MS) is essential for the selective detection of acylcarnitines. Two primary scan modes are utilized:
Precursor Ion Scanning: This technique is used for profiling and identifying all acylcarnitines present in a sample. It works by detecting all parent (precursor) ions that fragment to produce a common, characteristic product ion. For acylcarnitines, this is typically the fragment at a mass-to-charge ratio (m/z) of 85.1, which corresponds to the carnitine backbone. nih.gov This allows for a broad screening of acylcarnitine species.
Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification due to its superior sensitivity and specificity. nih.gov In this mode, the mass spectrometer is programmed to select a specific precursor ion (the protonated molecule of the analyte, [M+H]⁺), fragment it, and monitor for a specific product ion. The precursor-product ion pair is called a "transition." For this compound, the instrument would monitor the transition from its specific precursor m/z to a product ion, typically m/z 85.1. By comparing the signal intensity of the analyte's transition to that of the known concentration of the d3-labeled internal standard, precise quantification is achieved. nih.gov
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Common Application |
|---|---|---|---|
| Adipoyl-L-carnitine (C6-DC) | 290.2 | 85.1 | Quantifier |
| This compound | 293.2 | 85.1 | Internal Standard |
| Adipoyl-L-carnitine (C6-DC) | 290.2 | 231.1 | Qualifier (Loss of Trimethylamine) nih.gov |
Electrospray Ionization (ESI) Parameters for this compound Detection
Electrospray ionization (ESI) is the preferred ionization technique for acylcarnitines because they are polar, non-volatile molecules. Analysis is performed in positive ion mode, as the quaternary amine group on the carnitine molecule readily accepts a proton to form a positive ion. nih.gov Optimizing ESI parameters is crucial for achieving maximum sensitivity.
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Positive ESI |
| Spray Voltage | +4.0 to +5.5 kV |
| Capillary/Source Temperature | 250 - 500 °C |
| Sheath Gas (Nitrogen) | 30 - 50 arbitrary units |
| Auxiliary Gas (Nitrogen) | 5 - 20 arbitrary units |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Acylcarnitine Analysis with -d3 Internal Standards
While LC-MS/MS is the predominant method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for metabolite profiling. However, because acylcarnitines are non-volatile salts, they require a chemical derivatization step to make them volatile enough for GC analysis. mdpi.com This typically involves converting hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) esters. mdpi.com
In this approach, this compound is added to the sample prior to extraction and derivatization. It undergoes the same chemical modifications as the endogenous analyte, allowing it to serve as an effective internal standard to control for variability in the derivatization reaction and sample injection. mdpi.com Following derivatization, the compounds are separated by the GC based on their volatility and polarity before being detected by the mass spectrometer. mdpi.com This method is less common for acylcarnitine analysis due to the extra sample preparation steps involved compared to modern LC-MS/MS techniques.
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) in High-Throughput Acylcarnitine Profiling
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput technique widely used in newborn screening for inborn errors of metabolism. nih.gov The key feature of FIA-MS/MS is the omission of the chromatographic separation step. The sample extract is injected directly into the mass spectrometer's ion source.
This method allows for very rapid analysis, often less than two minutes per sample. nih.gov Quantification is achieved using the MRM mode, with a panel of transitions for various acylcarnitines and their corresponding stable isotope-labeled internal standards, including this compound. While FIA-MS/MS is fast and efficient, its primary limitation is its inability to separate isomers, which can sometimes lead to ambiguous results that require confirmation by a more specific LC-MS/MS method. nih.gov
Novel Analytical Techniques for this compound Detection (e.g., Paper Spray MS)
Emerging ambient ionization techniques offer the potential for even faster analysis with minimal to no sample preparation. Paper Spray Mass Spectrometry (PS-MS) is one such promising method. nih.gov In PS-MS, a small volume of a biological sample (e.g., a dried blood spot) is applied to a triangular paper substrate. A solvent and a high voltage are then applied to the paper, generating an electrospray directly from the paper's sharp tip into the mass spectrometer inlet. nih.gov
Rigorous Method Validation Parameters for this compound Assays
Linearity, Sensitivity, and Limit of Detection Determination
A fundamental aspect of method validation is establishing the linear range of the assay. This is the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. For acylcarnitine assays, calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against a series of known concentrations of the analyte. Good linearity is generally indicated by a correlation coefficient (r²) greater than 0.99. unipd.it
The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In the context of acylcarnitine analysis, which often involves measuring low physiological concentrations, achieving low LOD and LOQ values is critical. For many acylcarnitine assays, LOQs are often in the low nanomolar to micromolar range. unipd.it
Linearity and Sensitivity Parameters for a Typical Acylcarnitine Assay
| Parameter | Typical Value/Range |
|---|---|
| Linearity (r²) | > 0.99 |
| Concentration Range | e.g., 5 - 160 nmol/ml |
| Limit of Quantification (LOQ) | e.g., 0.25 - 5 nmol/ml |
Precision, Accuracy, and Recovery Assessment
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability), which evaluates the variation within a single day, and inter-day precision (intermediate precision), which assesses the variation across different days. For bioanalytical methods, an RSD of less than 15% is generally considered acceptable, except at the LOQ where it may be up to 20%. nih.gov
Accuracy is the closeness of the mean of a set of measurements to the actual or "true" value. It is typically determined by analyzing quality control (QC) samples prepared at known concentrations and is expressed as the percentage of the nominal concentration. Acceptable accuracy is generally within ±15% of the nominal value (±20% at the LOQ). nih.gov
Recovery is a measure of the efficiency of the sample preparation process, specifically the extraction of the analyte from the sample matrix. It is determined by comparing the analytical response of an analyte from a sample to which a known amount of the analyte has been added with the response of a standard solution of the same concentration. While not always required to be 100%, the recovery should be consistent and reproducible. In acylcarnitine analyses, extraction recoveries are often in the range of 80-110%.
Precision and Accuracy Data for a Validated Acylcarnitine Assay
| Parameter | Concentration Level | Typical Acceptance Criteria |
|---|---|---|
| Intra-day Precision (%RSD) | Low QC | < 15% |
| High QC | < 15% | |
| Inter-day Precision (%RSD) | Low QC | < 15% |
| High QC | < 15% | |
| Accuracy (% Bias) | Low QC | ± 15% |
| High QC | ± 15% |
Evaluation of Matrix Effects and Isobaric Interferences
Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy of the measurement. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, as it is expected to co-elute with the analyte and experience similar ionization suppression or enhancement. The matrix effect is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure standard solution.
Isobaric interferences occur when other compounds in the sample have the same nominal mass as the analyte of interest, potentially leading to erroneously high measurements. The high selectivity of tandem mass spectrometry (MS/MS) helps to minimize this by monitoring specific precursor-to-product ion transitions. Furthermore, chromatographic separation is employed to separate the analyte from potentially interfering isobaric species before they enter the mass spectrometer. The validation process must demonstrate the absence of significant isobaric interferences at the retention time of the analyte.
Applications of Adipoyl L Carnitine D3 in Mechanistic Biological Research
Role as an Internal Standard in Quantitative Metabolomic Profiling
The primary application of Adipoyl-L-carnitine-d3 in biological research is its use as an internal standard for the accurate quantification of endogenous adipoyl-L-carnitine. In mass spectrometry-based metabolomics, the inclusion of a stable isotope-labeled internal standard is crucial for correcting variations that can occur during sample preparation, extraction, and instrumental analysis. By adding a known amount of this compound to a biological sample, researchers can reliably quantify the concentration of the endogenous analyte by comparing the signal intensities of the labeled and unlabeled compounds.
Measurement of Endogenous Adipoyl-L-carnitine Levels in Biological Matrices
This compound is instrumental in the precise measurement of endogenous adipoyl-L-carnitine in a variety of biological matrices. This dicarboxylic acylcarnitine is an intermediate in the omega-oxidation pathway of fatty acids and can also be formed from the degradation of certain amino acids. Its levels can be altered in various physiological and pathological states, making its accurate quantification essential for understanding metabolic dysregulation.
Researchers utilize this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure adipoyl-L-carnitine concentrations in:
Cell Cultures: To investigate the metabolic responses of specific cell types to various stimuli or genetic modifications.
Isolated Organelles: Particularly in mitochondria, to study the intricacies of fatty acid oxidation and the carnitine shuttle system.
Preclinical Animal Models: In tissues and biofluids such as plasma and urine, to explore the systemic metabolic effects of diseases or therapeutic interventions. For instance, studies have quantified adipoyl-L-carnitine in serum to investigate its association with conditions like heart failure. nih.gov
| Biological Matrix | Application of this compound as Internal Standard | Research Focus |
| Cell Cultures | Quantification of intracellular adipoyl-L-carnitine | Studying cellular metabolic pathways and responses to treatments. |
| Isolated Mitochondria | Measurement of adipoyl-L-carnitine transport and metabolism | Investigating mitochondrial function and fatty acid oxidation. |
| Plasma/Serum | Determination of circulating adipoyl-L-carnitine levels | Biomarker discovery and understanding systemic metabolic changes in disease. nih.govmsacl.org |
| Urine | Assessment of adipoyl-L-carnitine excretion | Monitoring metabolic byproducts and renal function. |
Standardization and Normalization in Complex Metabolomic Datasets
In large-scale metabolomic studies, technical variability can obscure true biological differences. This compound plays a vital role in the standardization and normalization of complex datasets. By spiking this internal standard into every sample at a fixed concentration, researchers can account for sample-to-sample variations in extraction efficiency and instrument response. This normalization process is critical for ensuring that observed differences in metabolite levels between experimental groups are due to biological factors rather than technical artifacts. This approach enhances the statistical power and reliability of metabolomic analyses, allowing for more confident identification of metabolic signatures associated with specific biological states.
Stable Isotope Tracer Studies for Elucidating Metabolic Flux and Pathway Dynamics
Beyond its role as an internal standard, this compound can be employed in stable isotope tracer studies to actively probe metabolic pathways. By introducing the labeled compound into a biological system, researchers can trace its conversion into downstream metabolites, providing direct insights into metabolic flux and the dynamics of specific pathways.
Tracing Fatty Acid Oxidation Pathways using this compound
While less common than its use as an internal standard, this compound has the potential to be used as a tracer to investigate the downstream metabolism of dicarboxylic acids. By administering this compound to cells or animal models, researchers could track the appearance of the deuterium (B1214612) label in subsequent metabolic products. This would allow for the elucidation of the fate of adipoyl-carnitine and its contribution to various metabolic pools, providing a dynamic view of fatty acid omega-oxidation and its interplay with other metabolic routes.
Investigation of Carnitine Shuttle System Kinetics
This compound can be a valuable tool for studying the kinetics of the carnitine shuttle system. This system, which involves enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), is responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. Although adipoyl-carnitine is a dicarboxylic acylcarnitine, its interaction with the components of the carnitine shuttle can be investigated using its deuterated form. By monitoring the transport and enzymatic conversion of this compound in isolated mitochondria or reconstituted enzyme systems, researchers can gain insights into the substrate specificity and kinetic parameters of the carnitine transport proteins and enzymes.
In Vitro Studies on Adipoyl-L-carnitine Metabolism and Function
In vitro experimental setups provide a controlled environment to dissect the specific metabolic roles of adipoyl-L-carnitine. The use of this compound in these studies allows for unambiguous tracking of its metabolic fate. For example, by incubating this compound with purified enzymes or cell lysates, researchers can identify and quantify the products of its metabolism. This approach can be used to discover novel enzymatic activities that act on adipoyl-L-carnitine and to characterize the kinetics of these reactions. Such in vitro studies are fundamental for building a bottom-up understanding of the metabolic pathways in which adipoyl-L-carnitine participates.
| In Vitro System | Application of this compound | Research Objective |
| Purified Enzymes | Substrate for enzymatic assays | To determine kinetic parameters (Km, Vmax) and substrate specificity. |
| Cell Lysates | Tracer for metabolic conversion | To identify enzymes and pathways involved in adipoyl-L-carnitine metabolism. |
| Isolated Organelles | Probe for transport and metabolism | To study the handling of adipoyl-L-carnitine by specific cellular compartments like mitochondria. |
Enzymatic Assays for Adipoyl-L-carnitine Formation and Degradation
The formation and breakdown of adipoyl-L-carnitine are catalyzed by specific enzymes within the carnitine acyltransferase family. Investigating the kinetics of these enzymes is fundamental to understanding metabolic flux. In such enzymatic assays, this compound is indispensable as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov
Researchers can incubate purified enzymes or cell lysates with substrates like adipoyl-CoA and L-carnitine to study the formation of adipoyl-L-carnitine. By adding a known concentration of this compound to the reaction mixture before analysis, the endogenous product can be accurately quantified. This approach corrects for variations in sample preparation and instrument response, ensuring high precision. bevital.no The use of stable isotope-labeled standards is crucial for determining kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which characterize the enzyme's affinity for its substrate and its catalytic efficiency.
Cellular Uptake and Efflux Mechanisms of this compound
The transport of acylcarnitines across cellular membranes is a regulated process mediated by specific transporter proteins, most notably the organic cation/carnitine transporter novel 2 (OCTN2), also known as SLC22A5. nih.gov Understanding the dynamics of how adipoyl-L-carnitine enters and exits cells is vital for comprehending its physiological role.
Studies using cultured cells, such as the NSC-34 motor neuron-like cell line, investigate these transport mechanisms. In these experiments, cells are incubated with L-carnitine, and the rate of uptake is measured over time. This compound can be used as an internal standard in LC-MS/MS-based methods to quantify the intracellular concentration of endogenous adipoyl-L-carnitine. This allows for the precise determination of transport kinetics. While specific data for adipoyl-L-carnitine is limited, kinetic parameters for the closely related L-carnitine have been established, demonstrating the presence of both high- and low-affinity transport systems. nih.govnih.gov
| Cell Line | Transport System | Km (µM) | Vmax (pmol/mg protein/min) |
|---|---|---|---|
| Wild Type (WT) | High-affinity | 1.94 ± 0.34 | 0.295 ± 0.059 |
| Low-affinity | 241 ± 53.7 | 4.55 ± 0.581 | |
| Mutant (G93A) | High-affinity | 1.96 ± 0.27 | 0.191 ± 0.032 |
| Low-affinity | 158 ± 29.8 | 2.11 ± 0.198 |
This data, derived from studies on L-carnitine, illustrates the type of kinetic analysis for which this compound would serve as an essential quantification standard for its non-deuterated analog.
This compound in Cell Culture Models for Metabolic Pathway Investigation
Cell culture models are fundamental for investigating metabolic pathways under controlled conditions. The supplementation of L-carnitine in culture media has been shown to influence lipid metabolism and cellular energy. nih.govnih.gov Adipoyl-L-carnitine is a dicarboxylic acylcarnitine, and its presence can be indicative of increased omega-oxidation of fatty acids, a pathway that becomes important when beta-oxidation is impaired. cas.cz
In studies using cell lines to model metabolic diseases, this compound is used to accurately measure changes in the levels of endogenous adipoyl-L-carnitine. For example, by exposing cells to high levels of fatty acids or specific metabolic inhibitors, researchers can induce a metabolic state that mimics diseases like diabetes or fatty acid oxidation disorders. Subsequent analysis of the acylcarnitine profile, using deuterated standards for quantification, reveals how different metabolic pathways are affected. neurolipidomics.com
Application in Preclinical Models for Understanding Metabolic Perturbations
Animal models are crucial for studying complex metabolic diseases in a whole-organism context. This compound provides the analytical rigor needed to translate findings from these models into a better understanding of human disease.
Investigating this compound as a Tool in Animal Models of Metabolic Dysregulation
Animal models, such as rats fed a high-fat/high-carbohydrate diet to induce diabetes, are widely used to study metabolic syndrome. nih.gov In these models, the profiling of acylcarnitines in plasma and tissues is a common technique to assess mitochondrial function and substrate utilization. Elevated levels of certain acylcarnitines can indicate incomplete fatty acid oxidation or a mismatch between energy supply and demand. nih.gov
This compound is the gold standard for quantifying adipoyl-L-carnitine in biological samples (e.g., plasma, liver, muscle) from these animal models. Its use ensures that measured differences between control and diseased animals are accurate and not due to analytical variability. This precision is essential for identifying subtle metabolic shifts and understanding the pathophysiology of the disease. For instance, studies on diabetic rats have shown significant alterations in metabolic biomarkers, which L-carnitine supplementation can partially ameliorate. nih.gov
| Parameter | Control Group | Diabetic Group |
|---|---|---|
| Fasting Blood Sugar (mg/dL) | 95.5 ± 2.4 | 241.8 ± 10.2 |
| Serum Insulin (ng/mL) | 1.1 ± 0.1 | 2.5 ± 0.2 |
| HOMA-IR (Insulin Resistance) | 2.6 ± 0.2 | 15.2 ± 1.1 |
| Serum Triglycerides (mg/dL) | 65.7 ± 4.1 | 135.4 ± 8.7 |
Quantification of specific acylcarnitines like adipoyl-L-carnitine, using its deuterated standard, would provide deeper insight into the lipid metabolism dysregulation shown in such models.
Methodological Development for Biomarker Discovery in Experimental Systems
The search for novel biomarkers is a key area of metabolic research. Acylcarnitines are established biomarkers for inborn errors of metabolism and are increasingly recognized for their potential in complex diseases like diabetes, heart failure, and certain cancers. mdpi.comepa.govresearchgate.net Dicarboxylic acylcarnitines, including adipoyl-L-carnitine, have been identified as potential biomarkers for peroxisomal biogenesis disorders. nih.gov
The development of robust and reproducible analytical methods is a prerequisite for biomarker discovery and validation. Targeted metabolomics platforms using LC-MS/MS rely on stable isotope-labeled internal standards to achieve the necessary precision and accuracy. nih.gov this compound serves this exact purpose in methods designed to quantify a panel of acylcarnitines. By ensuring reliable measurement, it allows researchers to confidently identify metabolites like adipoyl-L-carnitine that correlate with disease states or treatment responses in large-scale experimental systems, paving the way for their potential clinical use. nih.gov
Biochemical and Physiological Roles of Endogenous Adipoyl L Carnitine Investigated with Labeled Analogues
Involvement in Medium-Chain Fatty Acid β-Oxidation Pathways
Adipoyl-L-carnitine is classified as a medium-chain acylcarnitine. hmdb.ca The primary role of the carnitine system is to transport fatty acyl groups from the cytoplasm into the mitochondrial matrix for β-oxidation, the process by which fatty acids are broken down to produce energy in the form of acetyl-CoA. hmdb.canih.govcreative-proteomics.comnbinno.comnih.gov While long-chain fatty acids are entirely dependent on the carnitine shuttle for mitochondrial entry, the metabolism of medium-chain fatty acids (MCFAs) is tissue-specific. nih.govoregonstate.eduyoutube.com
In the liver and kidneys, MCFAs can be oxidized independently of carnitine. nih.gov However, in tissues with high energy demands like the heart and skeletal muscle, carnitine is required for the oxidative metabolism of MCFAs. nih.govnbinno.com Adipoyl-L-carnitine, as a dicarboxylic acid derivative, is also a substrate for these pathways, and its formation helps to manage the products of both fatty acid and amino acid metabolism. nih.govcas.cz The study of labeled analogues allows for the quantification of its contribution to these energy-producing pathways under various physiological and pathological conditions. nih.govnih.gov
Table 1: Key Components of the Carnitine Shuttle for Fatty Acid Oxidation
| Component | Function | Relevance to Adipoyl-L-carnitine |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT1) | Catalyzes the transfer of a long-chain fatty acyl group from CoA to carnitine on the outer mitochondrial membrane. | While specific to long-chain fatty acids, it is the entry point for fatty acids into the carnitine-dependent transport system. |
| Carnitine-Acylcarnitine Translocase (CACT) | Transports acylcarnitines across the inner mitochondrial membrane into the matrix in exchange for free carnitine. oregonstate.edu | Facilitates the mitochondrial import of Adipoyl-L-carnitine for its subsequent metabolism. |
| Carnitine Palmitoyltransferase II (CPTII) | Located on the inner mitochondrial membrane, it converts the acylcarnitine back to an acyl-CoA and free carnitine within the matrix. oregonstate.edu | Releases the adipoyl group from carnitine within the mitochondria, making it available for β-oxidation. |
| Carnitine Octanoyltransferase (CrOT) | Peroxisomal enzyme responsible for the synthesis of medium-chain acylcarnitines. hmdb.canih.gov | Directly involved in the synthesis of Adipoyl-L-carnitine. |
Relationship with Mitochondrial Function and Energy Homeostasis
Mitochondria are the primary sites of cellular energy production, and the carnitine system is integral to this process. nbinno.comnih.govresearchgate.net By facilitating the transport of fatty acids for β-oxidation, L-carnitine and its acyl esters, including Adipoyl-L-carnitine, ensure a steady supply of substrates for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, ultimately leading to ATP synthesis. creative-proteomics.comnbinno.comnbinno.com The maintenance of carnitine homeostasis is critical for normal mitochondrial function. nih.gov
Disruptions in the carnitine pool can lead to mitochondrial dysfunction, characterized by reduced energy production and the accumulation of fatty acids. nih.govnih.gov Acylcarnitines are considered biomarkers of mitochondrial stress, reflecting the balance between fatty acid supply and oxidative capacity. mdpi.com Labeled tracers like Adipoyl-L-carnitine-d3 enable dynamic assessments of mitochondrial fuel selection and the efficiency of energy production, providing a window into the state of cellular energy homeostasis. researchgate.netcreative-proteomics.com
Role of Carnitine Octanoyltransferase (CrOT) in Adipoyl-L-carnitine Synthesis
The synthesis of Adipoyl-L-carnitine is enzymatically catalyzed. Carnitine octanoyltransferase (CrOT) is a key enzyme responsible for the synthesis of all medium-chain acylcarnitines, which includes molecules with acyl groups ranging from 5 to 12 carbons, in peroxisomes. hmdb.cawikipedia.org This enzyme facilitates the reversible transfer of an acyl group from an acyl-CoA molecule to L-carnitine. wikipedia.org
Specifically, CrOT catalyzes the reaction between adipoyl-CoA and L-carnitine to form Adipoyl-L-carnitine and free Coenzyme A (CoA). hmdb.ca This reaction is particularly important in peroxisomes, where CrOT helps to shuttle the products of peroxisomal β-oxidation, such as medium-chain dicarboxylic acyl-CoAs, to the mitochondria for their complete oxidation. nih.gov Studies involving the modulation of CrOT expression have demonstrated its critical role in the metabolism of medium and very long-chain fatty acids. nih.govnih.gov
Interplay with the Overall Carnitine Pool and Acyl-CoA/CoA Ratios
The cellular carnitine pool consists of free L-carnitine and a variety of acylcarnitine esters. nih.gov The formation of Adipoyl-L-carnitine is part of a dynamic system that helps regulate the balance between free and acylated forms of both carnitine and Coenzyme A. creative-proteomics.comnih.govnih.gov A crucial function of the carnitine acyltransferases is to buffer the intramitochondrial acyl-CoA/CoA ratio. creative-proteomics.comnih.govcreative-proteomics.com
When there is an excess of acyl-CoA molecules from fatty acid or amino acid metabolism, these acyl groups can be transferred to carnitine, forming acylcarnitines like Adipoyl-L-carnitine. nih.gov This process releases free CoA, which is essential for the continued operation of various metabolic pathways, including the TCA cycle and pyruvate (B1213749) dehydrogenase complex. nih.govresearchgate.net By preventing the depletion of free CoA and the accumulation of potentially inhibitory acyl-CoAs, the carnitine system plays a vital role in maintaining metabolic flexibility and efficiency. nih.gov
Contribution to Metabolic Flexibility and Cellular Detoxification Mechanisms
Metabolic flexibility is the capacity of a cell to adapt fuel oxidation to fuel availability. scienceopen.com The carnitine system, through its role in managing acyl-CoA pools, is a key contributor to this flexibility. nih.govnih.gov By facilitating the efficient oxidation of fatty acids when they are abundant and preserving CoA availability for glucose oxidation when necessary, carnitine helps cells switch between different energy sources. scienceopen.com
Furthermore, L-carnitine plays a significant role in cellular detoxification by binding to and facilitating the removal of excess or abnormal acyl groups. nih.govnih.govresearchgate.netcreative-proteomics.comresearchgate.net These acyl groups can arise from intermediary metabolism or from xenobiotics and can be toxic if they accumulate as acyl-CoA esters. nih.govresearchgate.net The formation of Adipoyl-L-carnitine and other acylcarnitines renders these molecules water-soluble and allows for their transport out of the mitochondria and eventual excretion from the body, thus preventing cellular damage. nih.govnih.govcasi.org
Impact on Cellular Processes and Developmental Biology in Model Systems
The fundamental role of the carnitine system in energy metabolism means it has a profound impact on a wide range of cellular processes and is essential for normal development. nih.govnih.gov Adequate carnitine levels are necessary for the proper function of tissues with high energy requirements, such as muscle and heart. nih.gov Deficiencies in the carnitine system can lead to severe pathologies, including cardiomyopathy and muscle weakness, highlighting its importance from early development. youtube.com
The use of model systems and stable isotope-labeled tracers has been instrumental in understanding these roles. For instance, studies using deuterium-labeled carnitine (d3-carnitine) in mice have allowed researchers to monitor the uptake and metabolism of carnitine in skeletal muscle during exercise, revealing the dynamic flux of the carnitine pool in response to physiological demands. nih.gov These approaches, which can be extended to labeled Adipoyl-L-carnitine, are invaluable for studying the impact of this and other acylcarnitines on cellular function and development in both health and disease states. nih.gov
Future Research Directions and Methodological Advancements for Adipoyl L Carnitine D3
Integration with Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of Adipoyl-L-carnitine-d3 requires integrating metabolomics data with other omics layers, such as genomics, transcriptomics, and proteomics. nih.gov This multi-omics approach can provide a more holistic view of the biological systems influencing Adipoyl-L-carnitine metabolism. columbia.edu By combining these diverse datasets, researchers can move beyond simple correlations to delineate the complex molecular mechanisms and regulatory networks that govern the flux of this metabolite. nih.govnih.gov
Future studies will likely employ computational algorithms like Multi-Omics Factor Analysis (MOFA) and Data Integration Analysis for Biomarker Discovery using Latent Components (DIABLO) to identify sources of disease-associated variation. jci.orgresearchgate.net For instance, integrating metabolomic profiles, where this compound is used for accurate quantification, with transcriptomic data can reveal how the expression of specific genes, such as those encoding for carnitine transporters or fatty acid oxidation enzymes, correlates with levels of adipoyl-L-carnitine. nih.gov This approach has proven effective in identifying pathway regulation associated with specific phenotypes in other contexts and can be applied to understand the role of dicarboxylic acid oxidation. nih.gov
Table 1: Key Multi-Omics Integration Strategies
| Integration Strategy | Omics Layers Involved | Potential Insights for Adipoyl-L-carnitine Research |
|---|---|---|
| Pathway-based Integration | Metabolomics, Transcriptomics, Proteomics | Elucidate how changes in gene and protein expression within metabolic pathways (e.g., fatty acid oxidation) directly impact Adipoyl-L-carnitine levels. nih.gov |
| Network Modeling | Genomics, Metabolomics | Identify genetic variants (e.g., in carnitine metabolism genes) that predispose individuals to altered Adipoyl-L-carnitine profiles. nih.gov |
| Unsupervised Clustering | Transcriptomics, Proteomics, Metabolomics | Classify patient samples or cell types into distinct molecular subtypes based on integrated omics profiles, potentially linking Adipoyl-L-carnitine to specific disease states. jci.orgunitn.it |
Development of Advanced Imaging Mass Spectrometry Techniques for Spatial Metabolomics
Imaging Mass Spectrometry (MSI) is a powerful tool for visualizing the spatial distribution of metabolites within tissues, offering insights that bulk analyses cannot provide. elifesciences.orgnih.gov Future advancements in MSI, such as Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), will enable the high-resolution mapping of Adipoyl-L-carnitine within specific cells and tissue microenvironments. columbia.edunih.gov The use of this compound as an internal standard sprayed onto the tissue can improve the accuracy and reliability of these spatial measurements.
This spatial metabolomics approach can reveal metabolic heterogeneity within an organ. columbia.edu For example, in conditions like diabetic kidney disease, MSI could map the accumulation of Adipoyl-L-carnitine in specific regions of the kidney, correlating its presence with localized cellular stress or damage. Studies have successfully used MSI to visualize the reprogramming of carnitine metabolism in breast cancer, demonstrating the feasibility of imaging a wide range of acylcarnitines. nih.govnih.gov Applying these techniques to dicarboxylic acylcarnitines will provide a deeper understanding of their localized metabolic roles.
Table 2: Advanced Mass Spectrometry Imaging Techniques
| Technique | Abbreviation | Principle | Application for Adipoyl-L-carnitine |
|---|---|---|---|
| Desorption Electrospray Ionization | DESI-MSI | A solvent is electrosprayed onto a sample surface to desorb and ionize molecules for mass analysis. columbia.edu | Mapping the distribution of Adipoyl-L-carnitine across tissue sections to identify metabolic zonation. columbia.edu |
| Matrix-Assisted Laser Desorption/Ionization | MALDI-MSI | A laser strikes a matrix-coated sample, causing desorption and ionization of analyte molecules. nih.gov | High-resolution imaging of Adipoyl-L-carnitine in heterogeneous tissues like tumors to study metabolic reprogramming. nih.gov |
| Secondary Ion Mass Spectrometry | SIMS | A primary ion beam bombards the sample surface, causing the emission of secondary ions that are analyzed. elifesciences.org | Achieving near-cellular spatial resolution to pinpoint Adipoyl-L-carnitine accumulation in specific cell types. columbia.edu |
Novel Applications in High-Resolution Isotopic Flux Analysis
Isotope-assisted metabolic flux analysis (iMFA) is a rigorous method for quantifying the rates (fluxes) of metabolic reactions. nih.govresearchgate.net While this compound is primarily an internal standard, its stable isotope label opens avenues for its use as a tracer in specialized flux studies. By introducing this compound into a biological system, researchers could trace its metabolic fate, including its conversion to other metabolites or its rate of transport and utilization.
High-resolution mass spectrometry is essential for distinguishing between different isotopologues and isotopomers, providing detailed information on pathway activity. nih.govd-nb.info For example, experiments could be designed to quantify the flux of adipate (B1204190) through the carnitine shuttle system by monitoring the appearance of the d3-label in downstream metabolites. This approach, known as Isotopomer Spectral Analysis (ISA), has been used to quantify the fate of the acetyl moiety of acetyl-L-carnitine in lipogenic pathways. nih.gov Similar principles can be applied to trace the adipoyl group, providing quantitative insights into the dynamics of dicarboxylic acid metabolism.
Engineering of Model Systems for Controlled Adipoyl-L-carnitine Metabolism Studies
To precisely study the metabolism of Adipoyl-L-carnitine, researchers require model systems where genetic and environmental factors can be tightly controlled. Future work will focus on engineering such systems, ranging from genetically modified cell lines to specialized animal models. For example, using CRISPR-Cas9 technology, cell lines (e.g., adipocytes or hepatocytes) could be created with knockouts or overexpression of genes thought to be involved in Adipoyl-L-carnitine synthesis or transport. nih.govnih.gov These engineered cells would serve as ideal platforms for mechanistic studies, including isotopic flux analysis using this compound.
In vivo, the development of tissue-specific knockout mice for key enzymes or transporters will be invaluable. A study on Nile tilapia, for instance, used a carnitine synthesis inhibitor to create a low-carnitine model to investigate the functional differences between L- and D-carnitine. researchgate.net Similar strategies could be employed to create models with perturbed dicarboxylic acid metabolism, allowing for a controlled investigation of Adipoyl-L-carnitine's physiological and pathological roles. These models would enable researchers to study how diet, disease, or therapeutic interventions affect the dynamics of this specific acylcarnitine.
Continued Elucidation of the Specific Enzymology and Genetics Governing Adipoyl-L-carnitine Dynamics
A fundamental goal of future research is to identify and characterize the specific enzymes and genes that regulate Adipoyl-L-carnitine levels. While the general enzymology of the carnitine system is known (e.g., carnitine palmitoyltransferases and carnitine acylcarnitine translocase), the specific enzymes responsible for the formation of Adipoyl-L-carnitine from adipic acid are not fully elucidated.
Genome-wide association studies (GWAS) can be a powerful tool in this endeavor. A recent GWAS on stored red blood cells identified genetic variants in carnitine transporters (e.g., SLC22A16) and metabolic enzymes (e.g., CPT1A, CPT2, CRAT) that contribute to variations in acylcarnitine levels. nih.gov Future GWAS, combined with large-scale metabolomics datasets that include precise measurements of Adipoyl-L-carnitine (using this compound), could pinpoint novel genetic loci associated with its metabolism. Subsequent functional genomics studies would then be required to validate these findings and characterize the enzymatic activity of the identified gene products towards adipic acid and other dicarboxylic acids. Research has also shown that L-carnitine can modulate the expression of genes involved in lipolysis and adipogenesis, such as hormone-sensitive lipase (B570770) and peroxisome proliferator-activated receptor-gamma, suggesting complex genetic regulation of carnitine metabolism. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Adipoyl-L-carnitine |
| This compound |
| L-carnitine |
| D-carnitine |
| Acetyl-L-carnitine |
Q & A
Q. What is the role of Adipoyl-L-carnitine-d3 in quantitative mass spectrometry (MS) analysis?
this compound is primarily used as an internal standard in GC- or LC-MS workflows to quantify endogenous carnitines in biological samples. Its deuterated structure ensures minimal chromatographic co-elution with non-deuterated analytes while maintaining nearly identical ionization efficiency. Researchers typically prepare calibration curves by spiking known concentrations of this compound into sample matrices, enabling precise quantification via isotopic dilution .
Q. How is this compound synthesized, and what are the critical steps in ensuring isotopic purity?
Synthesis involves enzymatic or chemical deuteration of the parent compound. For example, microbial systems (e.g., E. coli strains expressing carnitine acetyltransferase) can stereoselectively incorporate deuterium at specific positions. Isotopic purity (>99%) is validated using high-resolution MS and nuclear magnetic resonance (NMR) to confirm deuteration sites and rule out protium contamination. Critical steps include optimizing reaction pH (6.5–7.5) and temperature (25–37°C) to maximize yield and minimize side reactions .
Q. What are the recommended storage conditions for this compound to maintain stability?
this compound should be stored at -20°C in airtight, light-protected vials. Prior to use, reconstitute in deuterium-depleted solvents (e.g., LC-MS-grade methanol or acetonitrile) to prevent isotopic exchange. Stability studies indicate a shelf life of ≥12 months under these conditions, with periodic purity checks via LC-MS recommended .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions for separating this compound from endogenous carnitines in complex biological matrices?
Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC) to resolve polar carnitine derivatives. Mobile phase optimization is critical: adjust pH to 3.0–4.0 using formic acid or ammonium formate to enhance peak symmetry. For lipid-rich samples, pre-column derivatization with dansyl chloride improves retention and sensitivity .
Q. What strategies resolve spectral interferences when using this compound in high-resolution MS?
Spectral overlap from isobaric metabolites (e.g., butyryl-/propionyl-carnitine) can be mitigated by:
- Employing MS/MS with collision energy tuned to isolate m/z transitions unique to this compound (e.g., m/z 270.8 → 85.0).
- Using parallel reaction monitoring (PRM) on Orbitrap platforms to achieve <5 ppm mass accuracy.
- Validating specificity via spike-recovery experiments in target matrices (e.g., plasma, urine) .
Q. How does the deuteration position in this compound influence its behavior in metabolic flux analysis compared to non-deuterated forms?
Deuteration at the methyl group (N-methyl-d3) minimizes metabolic interference while retaining enzyme recognition by carnitine palmitoyltransferase (CPT). However, deuterium kinetic isotope effects (KIEs) may slow β-oxidation rates by 10–15% in vitro. Correct for this by normalizing flux data to deuterium retention ratios measured via MS .
Methodological Considerations for Data Contradictions
- Unexpected Retention Time Shifts : Cross-validate column batch variability using certified reference materials. Adjust gradient elution profiles to account for column aging .
- Discrepancies in Quantification : Recalibrate MS systems weekly with fresh deuterated standards. For inter-laboratory comparisons, harmonize extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
